molecular formula C23H28N6O B11191770 2-[(2,4-Dimethylphenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one

2-[(2,4-Dimethylphenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one

Cat. No.: B11191770
M. Wt: 404.5 g/mol
InChI Key: KEBCMTFYZKFQLH-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound belonging to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a bipyrimidin core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylphenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to enhance yield and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2,4-Dimethylphenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylphenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,4-Dimethylphenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N6O

Molecular Weight

404.5 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H28N6O/c1-14-7-9-29(10-8-14)23-24-13-18(17(4)25-23)20-12-21(30)28-22(27-20)26-19-6-5-15(2)11-16(19)3/h5-6,11-14H,7-10H2,1-4H3,(H2,26,27,28,30)

InChI Key

KEBCMTFYZKFQLH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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